3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features a 3-methylphenyl group attached to the pyrazole ring, with an aldehyde functional group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of hydrazines with 1,3-diketones or their equivalents. One common method is the reaction of 3-methylphenylhydrazine with ethyl acetoacetate under acidic conditions, followed by oxidation to introduce the aldehyde group at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times. The choice of solvents and reaction conditions is critical to ensure high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms or the 5-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 3-(3-Methylphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(3-Methylphenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
3-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism by which 3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme function or altering receptor activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing molecular recognition processes.
Comparison with Similar Compounds
3-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with the methyl group at the 4-position of the phenyl ring.
3-(3-Methylphenyl)-1H-pyrazole-5-carbaldehyde: Aldehyde group at the 5-position of the pyrazole ring.
3-(3-Methylphenyl)-1H-pyrazole-4-carboxylic acid: Carboxylic acid instead of an aldehyde group.
Uniqueness: 3-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of the methyl group on the phenyl ring and the aldehyde group on the pyrazole ring. This configuration can influence its reactivity and interactions with other molecules, making it a valuable compound for targeted synthesis and research applications.
Properties
IUPAC Name |
5-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8-3-2-4-9(5-8)11-10(7-14)6-12-13-11/h2-7H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYBJXNQJAEREE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=NN2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879996-61-9 |
Source
|
Record name | 5-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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